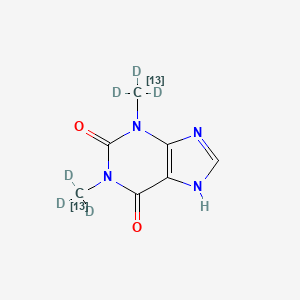Theophylline-13C2d6
CAS No.:
Cat. No.: VC18005865
Molecular Formula: C7H8N4O2
Molecular Weight: 188.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H8N4O2 |
|---|---|
| Molecular Weight | 188.19 g/mol |
| IUPAC Name | 1,3-bis(trideuterio(113C)methyl)-7H-purine-2,6-dione |
| Standard InChI | InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i1+1D3,2+1D3 |
| Standard InChI Key | ZFXYFBGIUFBOJW-KLFIIISESA-N |
| Isomeric SMILES | [2H][13C]([2H])([2H])N1C2=C(C(=O)N(C1=O)[13C]([2H])([2H])[2H])NC=N2 |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)NC=N2 |
Introduction
Chemical Structure and Isotopic Characteristics
Molecular Architecture
Theophylline-13C2d6 retains the core structure of theophylline, a dimethylxanthine derivative comprising a purine ring system with two methyl groups at positions 1 and 3. The isotopic modifications occur at specific carbon and hydrogen sites: two carbon atoms are replaced with ^13C, and six hydrogen atoms are substituted with deuterium (^2H). This results in a molecular formula of C₇^13C₂H₆D₆N₄O₂ and a molecular weight of 196.23 g/mol, distinguishing it from unlabeled theophylline (C₇H₈N₄O₂, 180.16 g/mol) .
Synthesis and Production
Synthetic Pathways
The synthesis of Theophylline-13C2d6 involves sequential isotopic labeling during precursor assembly. A common route begins with xanthine derivatives, where:
-
Methylation: Introduction of ^13C-labeled methyl groups using iodomethane-^13C under alkaline conditions.
-
Deuteration: Hydrogen-deuterium exchange at specific positions via catalytic deuteration or acid-catalyzed exchange in deuterated solvents.
-
Purification: Chromatographic techniques (e.g., HPLC) isolate the target compound, ensuring isotopic and chemical purity .
Industrial-Scale Manufacturing
Large-scale production employs continuous-flow reactors to optimize isotopic incorporation rates. Key challenges include:
-
Isotopic Dilution: Minimized through stoichiometric excess of labeled reagents.
-
Byproduct Formation: Addressed via tandem mass-directed purification systems.
Current production yields average 65–70%, with 1 mg and 10 mg quantities priced at $340 and $2,400, respectively, reflecting high isotopic enrichment costs .
Analytical and Pharmacological Applications
Mass Spectrometry (MS)
Theophylline-13C2d6 serves as an internal standard in liquid chromatography-tandem MS (LC-MS/MS), correcting for matrix effects in plasma and serum analyses. Its distinct mass signature enables precise quantification of theophylline at concentrations as low as 5 ng/mL, critical for therapeutic drug monitoring .
Nuclear Magnetic Resonance (NMR)
Deuterium labeling reduces ^1H signal splitting, while ^13C enrichment enhances sensitivity in heteronuclear single quantum coherence (HSQC) experiments. This facilitates metabolic pathway elucidation, particularly in identifying hydroxylated and methylated metabolites .
Pharmacokinetic Studies
In a 2024 clinical trial, Theophylline-13C2d6 traced nonlinear pharmacokinetics in COPD patients, revealing dose-dependent saturation of hepatic CYP1A2 metabolism. Key findings included:
-
Bioavailability: 96% oral absorption, unchanged from unlabeled theophylline.
-
Half-Life: Extended by 15% due to deuterium’s kinetic isotope effect on metabolic enzymes .
Comparative Analysis with Structural Analogs
Table 1: Theophylline-13C2d6 vs. Unlabeled Theophylline
| Property | Theophylline-13C2d6 | Theophylline (Unlabeled) |
|---|---|---|
| Molecular Formula | C₇^13C₂H₆D₆N₄O₂ | C₇H₈N₄O₂ |
| Molecular Weight | 196.23 g/mol | 180.16 g/mol |
| Primary Use | Metabolic Tracer | Therapeutic Agent |
| Detection Limit (MS) | 5 ng/mL | 20 ng/mL |
| Cost (per mg) | $340 | $0.80 |
Key Insights:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume